molecular formula C19H11N3O2 B5341644 2-(1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile

Cat. No. B5341644
M. Wt: 313.3 g/mol
InChI Key: DLAHOOMZGMJMHI-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. This compound is a derivative of benzimidazole and chromene and has a unique molecular structure that makes it an attractive target for research.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile varies depending on the specific application. In medicinal chemistry, this compound has been shown to inhibit certain enzymes and receptors, leading to its potential use as a drug. In material science, this compound has been used as a building block for the synthesis of new materials with improved properties. In biochemistry, this compound has been used as a probe for the study of protein-ligand interactions and enzyme kinetics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In medicinal chemistry, this compound has been shown to have potential anticancer, antiviral, and antibacterial properties. In material science, this compound has been used as a building block for the synthesis of new materials with improved properties. In biochemistry, this compound has been used as a probe for the study of protein-ligand interactions and enzyme kinetics.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile in lab experiments include its unique molecular structure, potential applications in various fields, and its ability to interact with various biological molecules. The limitations of using this compound in lab experiments include its potential toxicity, difficulty in synthesizing large quantities, and limited research on its long-term effects.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile. Some of the most promising areas of research include:
1. Development of new drugs: This compound has shown potential as a lead compound for the development of new drugs. Future research could focus on optimizing its structure for specific applications.
2. Material science: This compound has potential applications in the field of material science. Future research could focus on the synthesis of new materials with improved properties using this compound as a building block.
3. Biochemistry: This compound has potential applications in biochemistry. Future research could focus on the study of its interactions with various biological molecules and its potential use as a probe for the study of protein-ligand interactions and enzyme kinetics.
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and biochemistry. Its unique molecular structure and ability to interact with various biological molecules make it an attractive target for research. Future research could focus on the development of new drugs, the synthesis of new materials, and the study of its interactions with biological molecules.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile involves the reaction of 2-aminobenzimidazole and 3-acetyl-2H-chromen-2-one in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has shown promising results in various scientific research applications. Some of the most significant applications of this compound include:
1. Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs due to its ability to inhibit certain enzymes and receptors. It has been studied for its potential anticancer, antiviral, and antibacterial properties.
2. Material Science: This compound has been studied for its potential applications in the field of material science due to its unique molecular structure. It has been used as a building block for the synthesis of new materials with improved properties.
3. Biochemistry: This compound has been studied for its potential applications in biochemistry due to its ability to interact with various biological molecules. It has been used as a probe for the study of protein-ligand interactions and enzyme kinetics.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2-oxochromen-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O2/c20-11-14(18-21-15-6-2-3-7-16(15)22-18)10-13-9-12-5-1-4-8-17(12)24-19(13)23/h1-10H,(H,21,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAHOOMZGMJMHI-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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